molecular formula C20H9BrClK2NO8S3 B12707539 Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate CAS No. 85391-39-5

Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate

Cat. No.: B12707539
CAS No.: 85391-39-5
M. Wt: 681.0 g/mol
InChI Key: SFUBJXMYKCHUTF-UHFFFAOYSA-L
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Description

Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate is a complex organic compound with a unique structure that includes bromine, chlorine, and sulphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate involves multiple steps, starting with the preparation of the core indole structure. The bromination and chlorination steps are carried out under controlled conditions to ensure the selective addition of halogens. The sulphonation reaction is typically performed using sulphur trioxide or chlorosulphonic acid, followed by neutralization with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors for the bromination, chlorination, and sulphonation steps, followed by purification techniques such as crystallization and filtration to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can remove the halogen atoms or reduce the sulphate group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate: Unique due to its specific combination of halogens and sulphate groups.

    Disodium 3-[(2-chloro-4-nitrophenyl)azo]-4-hydroxy-7-[[2-(sulphonatooxy)ethyl]azo]-1-naphthalenesulphonate: Another compound with sulphonate groups but different core structure and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine, chlorine, and sulphate groups makes it a versatile compound for various applications.

Properties

CAS No.

85391-39-5

Molecular Formula

C20H9BrClK2NO8S3

Molecular Weight

681.0 g/mol

IUPAC Name

dipotassium;[5-bromo-2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate

InChI

InChI=1S/C20H11BrClNO8S3.2K/c21-10-5-7-14-12(8-10)17(30-33(24,25)26)16(23-14)20-18(31-34(27,28)29)11-6-4-9-2-1-3-13(22)15(9)19(11)32-20;;/h1-8,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

SFUBJXMYKCHUTF-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(C=C2)C(=C(S3)C4=C(C5=C(N4)C=CC(=C5)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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